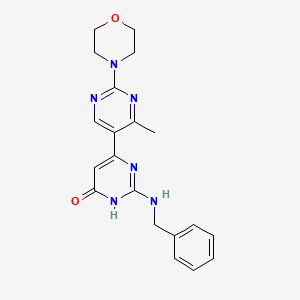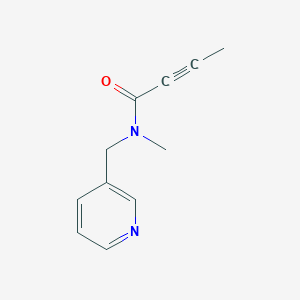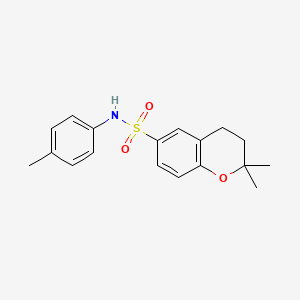![molecular formula C21H20N6O2S B11031109 7'-Methyl-3'-[(4-methylphenyl)sulfonyl]-8'-phenyl-1,2-dihydro-1'{H}-spiro[pyrazole-3,4'-pyrazolo[5,1-{C}][1,2,4]triazine]](/img/structure/B11031109.png)
7'-Methyl-3'-[(4-methylphenyl)sulfonyl]-8'-phenyl-1,2-dihydro-1'{H}-spiro[pyrazole-3,4'-pyrazolo[5,1-{C}][1,2,4]triazine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7'-メチル-3'-[(4-メチルフェニル)スルホニル]-8'-フェニル-1,2-ジヒドロ-1'{H}-スピロ[ピラゾール-3,4'-ピラゾロ[5,1-{C}][1,2,4]トリアジン] は、ピラゾール環とトリアジン環をスピロ結合で繋いだ複雑な複素環化合物です。
製法
合成経路と反応条件
7'-メチル-3'-[(4-メチルフェニル)スルホニル]-8'-フェニル-1,2-ジヒドロ-1'{H}-スピロ[ピラゾール-3,4'-ピラゾロ[5,1-{C}][1,2,4]トリアジン] の合成には、一般的に複数段階の有機反応が必要です。一般的なアプローチの1つは、ピラゾール環の合成から始まり、その後トリアジン環を形成し、続いてスピロ結合を形成します。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンを酸性条件下で反応させることで合成できます。
トリアジン環の形成: トリアジン環は、通常、グアニジン誘導体などの適切な前駆体を塩基性条件下で環化させることで形成されます。
スピロ結合の形成: 最後のステップでは、ピラゾール環とトリアジン環を結合させてスピロ化合物を形成します。これは、ピラゾール窒素がトリアジン環上の求電子中心を攻撃する求核置換反応によって達成できます。
工業的生産方法
この化合物の工業生産には、収率と純度を最大化する上記の合成経路の最適化が伴う可能性があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、再結晶やクロマトグラフィーなどの精製技術の実施が含まれる可能性があります。
化学反応解析
反応の種類
酸化: この化合物は、特にメチル基で酸化反応を起こし、対応するアルコールまたはケトンを生成する可能性があります。
還元: 還元反応は、スルホニル基を標的にし、スルフィドまたはチオールに変換することができます。
置換: この化合物中の芳香環は、ニトロ化やハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: 求電子置換反応では、通常、ニトロ化には硝酸 (HNO₃) や臭素化には臭素 (Br₂) などの試薬が使用されます。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、メチル基の酸化は対応するカルボン酸を生成する可能性があり、スルホニル基の還元はチオールを生成する可能性があります。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のための汎用性の高いビルディングブロックとして役立ちます。そのユニークな構造により、さまざまな化学変換を探求し、新しい合成方法を開発することができます。
生物学
生物学的に、この化合物は、創薬におけるファーマコフォアとしての可能性を秘めています。生物学的標的に結合する能力は、新しい治療薬、特に癌や感染症の治療薬の開発のための候補となります。
医学
医学では、この化合物の誘導体は、特にキナーゼやプロテアーゼを標的とする酵素阻害剤としての可能性が調査されています。これらの誘導体は、効力と選択性を向上させた新しい薬剤の開発につながる可能性があります。
工業
工業的には、この化合物は、熱安定性向上や独自の電子特性など、特定の特性を持つ新しい材料の開発に使用できます。また、農薬や染料の生産にも応用できる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Methyl-3’-[(4-methylphenyl)sulfonyl]-8’-phenyl-1,2-dihydro-1’{H}-spiro[pyrazole-3,4’-pyrazolo[5,1-{C}][1,2,4]triazine] typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the triazine ring and subsequent spiro linkage formation.
Pyrazole Ring Formation: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Triazine Ring Formation: The triazine ring is often formed through the cyclization of a suitable precursor, such as a guanidine derivative, under basic conditions.
Spiro Linkage Formation: The final step involves the coupling of the pyrazole and triazine rings to form the spiro compound. This can be achieved through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks an electrophilic center on the triazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield corresponding carboxylic acids, while reduction of the sulfonyl group may produce thiols.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as enzyme inhibitors, particularly targeting kinases and proteases. These derivatives could lead to the development of new drugs with improved efficacy and selectivity.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of agrochemicals and dyes.
作用機序
7'-メチル-3'-[(4-メチルフェニル)スルホニル]-8'-フェニル-1,2-ジヒドロ-1'{H}-スピロ[ピラゾール-3,4'-ピラゾロ[5,1-{C}][1,2,4]トリアジン] の作用機序は、特定の分子標的との相互作用を伴います。たとえば、キナーゼ阻害剤として、キナーゼのATP結合部位に結合し、基質のリン酸化を阻害し、それによって細胞増殖や生存に関与するシグナル伝達経路を阻害します。
類似化合物との比較
類似化合物
ピラゾロ[3,4-d]ピリミジン: 特にキナーゼ阻害剤として、同様の生物学的活性を示す別の複素環化合物.
ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン: さまざまな癌細胞株に対して強力な細胞毒性活性を示すことが知られています.
独自性
7'-メチル-3'-[(4-メチルフェニル)スルホニル]-8'-フェニル-1,2-ジヒドロ-1'{H}-スピロ[ピラゾール-3,4'-ピラゾロ[5,1-{C}][1,2,4]トリアジン] の独自性は、スピロ結合にあります。スピロ結合は、独特の立体構造と電子特性を付与します。この構造上の特徴は、特定の生物学的標的に対する結合親和性と選択性を強化し、創薬における貴重な足場となります。
特性
分子式 |
C21H20N6O2S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
7'-methyl-3'-(4-methylphenyl)sulfonyl-8'-phenylspiro[1,2-dihydropyrazole-3,4'-1H-pyrazolo[5,1-c][1,2,4]triazine] |
InChI |
InChI=1S/C21H20N6O2S/c1-14-8-10-17(11-9-14)30(28,29)20-21(12-13-22-26-21)27-19(23-24-20)18(15(2)25-27)16-6-4-3-5-7-16/h3-13,22-23,26H,1-2H3 |
InChIキー |
DVMPPVQATDHCHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NNC3=C(C(=NN3C24C=CNN4)C)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3'-ind oline]-8-one](/img/structure/B11031026.png)

![Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11031038.png)
![N-(4-fluorophenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031046.png)

![Tetramethyl 6'-[(4-bromophenyl)carbonyl]-7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031053.png)
![(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11031061.png)
![3'-(3,4-Dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11031062.png)
![6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol](/img/structure/B11031075.png)
![8,12,14,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B11031078.png)
![(5Z)-5-(8-iodo-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11031084.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031091.png)
![(1Z)-8-ethoxy-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031095.png)

